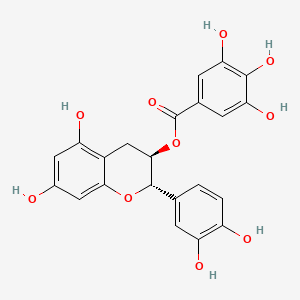

(-)-Catechin gallate

Description

(-)-Catechin gallate has been reported in Camellia sinensis, Rheum palmatum, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

[(2S,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O10/c23-11-6-14(25)12-8-19(32-22(30)10-4-16(27)20(29)17(28)5-10)21(31-18(12)7-11)9-1-2-13(24)15(26)3-9/h1-7,19,21,23-29H,8H2/t19-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSHVYAFMTMFKBA-CTNGQTDRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70156528 | |

| Record name | (-)-Catechin gallate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70156528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130405-40-2 | |

| Record name | (-)-Catechin gallate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130405-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Catechin gallate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130405402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Catechin gallate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70156528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-Catechin gallate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CATECHIN GALLATE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0KT1FO6VO6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(-)-Catechin gallate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Catechin gallate (CG) is a flavonoid, a type of polyphenol found in green tea and other plants. It is an ester formed from (-)-catechin and gallic acid. This document provides a detailed overview of the chemical structure, properties, biosynthesis, and biological activities of this compound, with a focus on its potential applications in research and drug development. The information presented is intended to serve as a comprehensive technical resource, summarizing key data and experimental methodologies.

Chemical Structure and Properties

This compound is characterized by a flavan-3-ol structure esterified with a gallic acid moiety at the 3-position of the C-ring. This galloyl group significantly influences its chemical and biological properties.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | [(2S,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate[1] |

| Molecular Formula | C₂₂H₁₈O₁₀[1] |

| Molecular Weight | 442.37 g/mol [2] |

| CAS Number | 130405-40-2[1] |

| SMILES | C1--INVALID-LINK--O)O)C3=CC(=C(C=C3)O)O">C@HOC(=O)C4=CC(=C(C(=C4)O)O)O[1] |

| InChI | InChI=1S/C22H18O10/c23-11-6-14(25)12-8-19(32-22(30)10-4-16(27)20(29)17(28)5-10)21(31-18(12)7-11)9-1-2-13(24)15(26)3-9/h1-7,19,21,23-29H,8H2/t19-,21+/m1/s1[1] |

| InChIKey | LSHVYAFMTMFKBA-CTNGQTDRSA-N[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Physical Form | White powder | [3] |

| Melting Point | 248-251 °C (decomposes) | [2] |

| Boiling Point (Predicted) | 861.7 ± 65.0 °C | [2] |

| Density (Predicted) | 1.80 ± 0.1 g/cm³ | [2] |

| Solubility | Slightly soluble in DMSO and ethanol. Soluble in methanol. | [2][3] |

| Storage Temperature | 2-8°C | [2] |

Stability

This compound, like other catechins, is susceptible to degradation under certain conditions. Its stability is influenced by factors such as pH, temperature, and the presence of oxygen and metal ions. Generally, it is more stable in acidic conditions (pH < 4) and its stability decreases as the pH becomes neutral to alkaline.[4] High temperatures can lead to epimerization and degradation.

Biosynthesis and Synthesis

Biosynthesis

In plants, particularly in the tea plant (Camellia sinensis), the biosynthesis of this compound follows the general flavonoid pathway, which is a branch of the phenylpropanoid pathway. The core catechin structure is synthesized first. While the precise final step of galloylation to form this compound is not fully elucidated, it is understood to involve the esterification of (-)-catechin with gallic acid, which is also derived from the shikimate pathway.

Chemical Synthesis

The chemical synthesis of catechin derivatives can be challenging due to the need for stereocontrol. Strategies for the synthesis of related compounds like (-)-epicatechin-3-O-gallate often involve the assembly of lithiated fluorobenzene and epoxy alcohol followed by pyran cyclization.[5][6] Another approach involves a two-step oxidation/reduction sequence to achieve the desired stereochemistry, followed by esterification with a protected gallic acid derivative.

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, many of which are attributed to its antioxidant properties and its ability to interact with various cellular targets. Much of the detailed mechanistic understanding is derived from studies on the structurally similar and more abundant epigallocatechin-3-gallate (EGCG).

Antioxidant Activity

The antioxidant activity of this compound is a key feature, stemming from its ability to scavenge free radicals and chelate metal ions. The presence of multiple hydroxyl groups on both the catechin backbone and the galloyl moiety contributes to this activity.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is commonly used to determine the free radical scavenging capacity of a compound.

-

Reagent Preparation : Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).

-

Sample Preparation : Prepare various concentrations of this compound in a suitable solvent (e.g., methanol or ethanol).

-

Assay Procedure :

-

Add a specific volume of the this compound solution to a cuvette or microplate well.

-

Add the DPPH solution and mix thoroughly.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

-

-

Calculation : The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.[7]

Enzyme Inhibition

This compound has been shown to inhibit the activity of several enzymes.

Table 3: Inhibitory Activity of this compound against Various Enzymes

| Enzyme | IC₅₀ Value | Inhibition Type | Source |

| Cytochrome P450 2C9 (CYP2C9) | 7.60 µM | Non-competitive | [1][5] |

| Cytochrome P450 1A2 (CYP1A2) | > 50 µM | - | [5] |

| Cytochrome P450 3A4 (CYP3A4) | > 50 µM | - | [5] |

| Cyclooxygenase-1 (COX-1) | Inhibits | - | [8] |

| Cyclooxygenase-2 (COX-2) | Inhibits | - | [8] |

Experimental Protocol: Cytochrome P450 Inhibition Assay

This protocol outlines a general method for assessing the inhibitory effect of this compound on CYP enzymes using human liver microsomes.

-

Materials : Human liver microsomes, specific CYP substrate probes (e.g., diclofenac for CYP2C9), NADPH regenerating system, and this compound.

-

Incubation :

-

Pre-incubate human liver microsomes with various concentrations of this compound in a buffer solution.

-

Initiate the reaction by adding the specific CYP substrate and the NADPH regenerating system.

-

Incubate at 37°C for a specific time.

-

-

Termination and Analysis :

-

Stop the reaction by adding a quenching solvent (e.g., acetonitrile).

-

Centrifuge to pellet the protein.

-

Analyze the supernatant for the formation of the metabolite of the probe substrate using LC-MS/MS.

-

-

Data Analysis : Determine the rate of metabolite formation at each concentration of this compound. Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The mode of inhibition (e.g., competitive, non-competitive) can be determined using Dixon plots.[5]

Cytotoxic Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines, often with greater potency than against normal cells.

Table 4: Cytotoxicity of this compound (Neutral Red Assay, 3-day exposure)

| Cell Line | Cell Type | NR₅₀ Value | Source |

| CAL27 | Human tongue squamous carcinoma | 62 µM | [8] |

| HSG | Human salivary gland carcinoma | 90 µM | [8] |

| S-G | Immortalized epithelioid | 58 µM | [8] |

| HGF-1 | Normal gingival fibroblasts | 132 µM | [8] |

Experimental Protocol: Neutral Red (NR) Cytotoxicity Assay

This assay assesses cell viability based on the uptake of the supravital dye neutral red by lysosomes of viable cells.

-

Cell Culture : Culture the target cell lines in appropriate growth media.

-

Cell Seeding : Seed the cells in 96-well plates at a predetermined density and allow them to attach overnight.

-

Treatment : Replace the growth medium with a medium containing various concentrations of this compound. Include a vehicle control.

-

Incubation : Incubate the cells for the desired exposure time (e.g., 72 hours).

-

Neutral Red Staining :

-

Remove the treatment medium and wash the cells.

-

Add a medium containing neutral red and incubate for a few hours to allow for dye uptake.

-

-

Dye Extraction and Quantification :

-

Wash the cells to remove excess dye.

-

Add a destain solution (e.g., a mixture of acetic acid, ethanol, and water) to extract the dye from the cells.

-

Measure the absorbance of the extracted dye at a specific wavelength (e.g., 540 nm).

-

-

Data Analysis : Calculate the percentage of viable cells relative to the control. Determine the NR₅₀ value, which is the concentration of the test agent that reduces the viability by 50%.[8]

Modulation of Signaling Pathways

Based on studies of EGCG, this compound is likely to modulate multiple intracellular signaling pathways involved in cell proliferation, apoptosis, and inflammation. Key pathways include:

-

Mitogen-Activated Protein Kinase (MAPK) Pathway : Catechins can inhibit the phosphorylation of key kinases in the MAPK pathway, such as ERK, JNK, and p38, thereby affecting cell growth and survival.

-

Nuclear Factor-kappa B (NF-κB) Pathway : Inhibition of NF-κB activation by catechins can lead to the downregulation of pro-inflammatory and anti-apoptotic genes.

-

PI3K/Akt Pathway : This pathway, crucial for cell survival, can be inhibited by catechins, leading to the induction of apoptosis.

Conclusion

This compound is a promising natural compound with a range of biological activities that warrant further investigation for its potential therapeutic applications. Its antioxidant, enzyme inhibitory, and cytotoxic properties, coupled with its ability to modulate key cellular signaling pathways, make it a molecule of significant interest to the scientific and drug development communities. This technical guide provides a foundational understanding of its chemical nature and biological effects, supported by relevant data and experimental protocols to facilitate future research. Further studies are needed to fully elucidate its mechanisms of action and to explore its potential in various disease models.

References

- 1. Inhibitory Effects of Eight Green Tea Catechins on Cytochrome P450 1A2, 2C9, 2D6, and 3A4 Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of Catalase by Tea Catechins in Free and Cellular State: A Biophysical Approach | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. The Catechins Profile of Green Tea Extracts Affects the Antioxidant Activity and Degradation of Catechins in DHA-Rich Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 6. Inhibition of human liver catechol-O-methyltransferase by tea catechins and their metabolites: structure-activity relationship and molecular-modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Epigallocatechin Gallate Is the Most Effective Catechin Against Antioxidant Stress via Hydrogen Peroxide and Radical Scavenging Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

What are the natural sources of (-)-Catechin gallate

An In-Depth Technical Guide to the Natural Sources of (-)-Catechin Gallate

Introduction

This compound is a polyphenolic compound belonging to the flavan-3-ol class of flavonoids. It is an ester of (-)-catechin and gallic acid. While often discussed in the context of its more abundant stereoisomer, (-)-epicatechin gallate (ECG), this compound itself is a significant bioactive compound found in various plant-based foods and beverages. This technical guide provides a comprehensive overview of the natural sources of this compound and its related compounds, methods for its quantification, and the biosynthetic pathways leading to its formation in plants. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Primary Natural Sources

This compound and other galloylated catechins are predominantly found in the leaves of the tea plant (Camellia sinensis).[1][2] The processing method of the tea leaves significantly impacts the final catechin profile. Green tea, being unfermented, retains the highest concentration of these natural polyphenols.[3][4] Other notable, albeit less concentrated, sources include cocoa, berries, and red wine.[2][4]

-

Camellia sinensis (Tea Plant) : The most abundant and commercially significant source of galloylated catechins.[2] Green tea, in particular, is rich in these compounds, with epicatechin gallate (ECG) constituting a significant portion of the total catechin content.[2][5] The concentration and specific profile of catechins can vary based on the tea cultivar, growing conditions, leaf age, and harvesting time.[2][6]

-

Theobroma cacao (Cocoa) : Cocoa beans are another source of catechins, including gallated forms.[2][4]

-

Berries and Other Fruits : Certain berries and fruits such as grapes, strawberries, and apricots contain catechins, though typically in lower amounts compared to tea.[2][3][4]

-

Wine : Red wine contains catechin gallates, which contribute to its flavor profile through reactions with tannins.[4]

Quantitative Analysis of Catechin Gallates in Natural Sources

The concentration of this compound and its isomers varies significantly across different plant sources and even within the same plant depending on factors like maturity and processing. High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for the precise quantification of these compounds.[7][8]

| Plant Source | Part | Catechin Measured | Concentration | Reference |

| Camellia sinensis (Green Tea) | Leaves (dry weight) | Epicatechin gallate (ECG) | ~3-6% | [2] |

| Camellia sinensis (Green Tea) | Leaves | Epicatechin gallate (ECG) | ~14% of total catechins | [5] |

| Camellia sinensis | Twigs (50% Ethanol Extract) | Catechin gallate (CG) | 0.49 ± 0.06 mg/mL | [9] |

| Camellia sinensis | Twigs (50% Ethanol Extract) | Epicatechin gallate (ECG) | 0.53 ± 0.07 mg/mL | [9] |

| Camellia sinensis | Coarse Leaves (Purified Extract) | Total Catechins | 746.06 mg/g | [10] |

| Camellia sinensis | Flowers (Purified Extract) | Total Catechins | 680.46 mg/g | [10] |

| Borrasus flabellifer L. | Young Male Flowers (Water Extract) | Catechin | 6.65 µg/mg of extract | [11] |

| Diospyros kaki (Persimmon) | Young Leaves | (+)-Catechin gallate (CG) | High levels (specifics vary) | [12] |

Experimental Protocols

Extraction of Catechins from Plant Material

The efficient extraction of catechins is a critical first step for their analysis. The choice of solvent and extraction method influences the yield.

-

Objective : To extract catechins from a solid plant matrix (e.g., dried tea leaves) for subsequent analysis.

-

Materials :

-

Methodology :

-

Sample Preparation : Weigh a precise amount of the powdered plant material (e.g., 1 gram).

-

Solvent Addition : Add a known volume of the chosen extraction solvent (e.g., 20 mL of 75% ethanol).[13] The sample-to-solvent ratio can be optimized.[14]

-

Extraction : Agitate the mixture for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 60-80°C).[13] Methods like hot water extraction (HWE), ultrasound-assisted extraction (UAE), or simple maceration can be employed.[11][14]

-

Separation : Centrifuge the mixture to pellet the solid material.

-

Filtration : Collect the supernatant and filter it through a 0.45 µm filter to remove any remaining particulate matter.

-

Storage : The resulting extract is now ready for HPLC analysis or can be stored at -20°C.

-

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for separating and quantifying individual catechins.

-

Objective : To separate and quantify this compound and other catechins in a plant extract.

-

Instrumentation :

-

HPLC system with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).

-

Reversed-phase C18 column.

-

-

Reagents :

-

Mobile Phase A: Water with a small percentage of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.

-

Mobile Phase B: Acetonitrile or methanol.

-

Catechin standards (e.g., this compound, ECG, EGCG, etc.).

-

-

Methodology :

-

Standard Preparation : Prepare a series of standard solutions of known concentrations for each catechin to be quantified. This is used to generate a calibration curve.

-

Chromatographic Conditions :

-

Column : C18 reversed-phase column.

-

Mobile Phase : A gradient elution is typically used, starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute the more nonpolar compounds.

-

Flow Rate : Typically 1.0 mL/min.

-

Column Temperature : Maintained at a constant temperature, e.g., 30-40°C.

-

Detection : UV detection at approximately 280 nm.[11]

-

-

Injection : Inject a known volume (e.g., 10-20 µL) of the filtered plant extract and the standard solutions into the HPLC system.

-

Data Analysis : Identify the peaks in the chromatogram of the sample by comparing their retention times with the standards. Quantify the amount of each catechin by relating its peak area to the calibration curve generated from the standards.

-

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. Epicatechin Gallate ECG: Structure, Benefits, and Insights [epicatelean.com]

- 3. The Gallate Form of Catechin: What It Is and Its Health Benefits|matcha-more [matcha-more.com]

- 4. The Role of Catechins in Cellular Responses to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. neuroganhealth.com [neuroganhealth.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. ifrj.upm.edu.my [ifrj.upm.edu.my]

- 10. Screening and purification of catechins from underutilized tea plant parts and their bioactivity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. phcogj.com [phcogj.com]

- 12. mdpi.com [mdpi.com]

- 13. Development of HPLC Method for Catechins and Related Compounds Determination and Standardization in Miang (Traditional Lanna Fermented Tea Leaf in Northern Thailand) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Optimizing catechin extraction from green tea waste: Comparative analysis of hot water, ultrasound‐assisted, and ethanol methods for enhanced antioxidant recovery - PMC [pmc.ncbi.nlm.nih.gov]

Biosynthesis pathway of (-)-Catechin gallate in Camellia sinensis

An In-depth Technical Guide on the Biosynthesis of (-)-Catechin Gallate in Camellia sinensis

Introduction

Camellia sinensis, the tea plant, is a species of evergreen shrub whose leaves and leaf buds are used to produce tea. It is a member of the family Theaceae. The plant is renowned for its rich composition of secondary metabolites, particularly flavonoids, which contribute significantly to the characteristic taste, aroma, and potential health benefits of tea. Among these flavonoids, catechins are the most abundant.

This compound (CG) is one of the four major catechins found in tea leaves, alongside (-)-epicatechin (EC), (-)-epigallocatechin (EGC), and (-)-epigallocatechin gallate (EGCG). These compounds are responsible for the astringency of tea and possess potent antioxidant properties. Understanding the biosynthetic pathway of this compound is of significant interest to researchers in plant biochemistry, natural product chemistry, and drug development for optimizing its production and exploring its therapeutic potential.

This technical guide provides a detailed overview of the biosynthesis of this compound in Camellia sinensis, including the enzymatic steps, relevant quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.

Overview of the Biosynthetic Pathway

The biosynthesis of this compound is a complex process that involves the convergence of two major metabolic pathways:

-

The Phenylpropanoid and Flavonoid Pathways: These pathways are responsible for the synthesis of the catechin backbone. The pathway starts with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce flavan-3-ols, including (-)-catechin.

-

The Shikimate Pathway: This pathway provides the galloyl moiety in the form of gallic acid. The pathway starts from intermediates of glycolysis and the pentose phosphate pathway and leads to the formation of chorismate, a key precursor for aromatic amino acids and gallic acid.

The final step in the biosynthesis of this compound is the esterification of (-)-catechin with a galloyl group, a reaction catalyzed by a specific transferase enzyme.

Detailed Biosynthetic Steps and Enzymes

The Phenylpropanoid and Flavonoid Pathways to (-)-Catechin

The synthesis of the (-)-catechin backbone begins with L-phenylalanine and proceeds as follows:

-

L-Phenylalanine to Cinnamic Acid: The pathway is initiated by the deamination of L-phenylalanine, catalyzed by phenylalanine ammonia-lyase (PAL) .

-

Cinnamic Acid to p-Coumaric Acid: Cinnamic acid is then hydroxylated by cinnamate 4-hydroxylase (C4H) .

-

p-Coumaric Acid to p-Coumaroyl-CoA: The carboxyl group of p-coumaric acid is activated by 4-coumarate:CoA ligase (4CL) to form a thioester with coenzyme A.

-

Chalcone Synthesis: One molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA are condensed to form naringenin chalcone. This reaction is catalyzed by chalcone synthase (CHS) .

-

Isomerization to Flavanone: Naringenin chalcone is then isomerized to its corresponding flavanone, naringenin, by chalcone isomerase (CHI) .

-

Hydroxylation to Dihydroflavonol: Naringenin is hydroxylated to produce dihydrokaempferol, which is further hydroxylated to dihydroquercetin (taxifolin). These reactions are catalyzed by flavanone 3-hydroxylase (F3H) and flavonoid 3'-hydroxylase (F3'H) .

-

Reduction to Leucocyanidin: Dihydroquercetin is reduced to leucocyanidin by dihydroflavonol 4-reductase (DFR) .

-

Formation of (+)-Catechin: Leucocyanidin is then converted to (+)-catechin. This step is thought to be catalyzed by leucoanthocyanidin reductase (LAR) .

-

Epimerization to (-)-Catechin: While the direct synthesis of (-)-catechin is still under investigation, it is proposed that an epimerase may be involved in the conversion of (+)-catechin to (-)-catechin, or that a stereospecific reductase acts on an intermediate.

The Shikimate Pathway to Gallic Acid

Gallic acid, the precursor for the galloyl moiety, is synthesized via the shikimate pathway. While several routes have been proposed, a prominent pathway in Camellia sinensis is believed to proceed as follows:

-

Shikimate Pathway Core: The pathway begins with phosphoenolpyruvate and erythrose 4-phosphate, leading to the formation of chorismate.

-

Chorismate to 3-Dehydroshikimate: Chorismate is converted to 3-dehydroshikimate.

-

Dehydrogenation to Gallic Acid: 3-dehydroshikimate is then dehydrogenated to form gallic acid, a reaction catalyzed by shikimate dehydrogenase (SDH) .

Galloylation of (-)-Catechin

The final step in the biosynthesis of this compound is the esterification of the 3-hydroxyl group of (-)-catechin with gallic acid. This reaction is catalyzed by a specific acyltransferase. While the precise enzyme is still a subject of research, it is believed to be a member of the BAHD family of acyltransferases. The reaction proceeds as follows:

(-)-Catechin + Galloyl-CoA → this compound + CoA-SH

Alternatively, an activated form of gallic acid, such as galloyl-glucose, may serve as the galloyl donor.

Quantitative Data

The following table summarizes some of the available quantitative data related to the biosynthesis of this compound and its precursors in Camellia sinensis.

| Parameter | Value | Enzyme/Metabolite | Source |

| Enzyme Activity (pkat/mg protein) | 2.5 ± 0.3 | Phenylalanine Ammonia-Lyase (PAL) | Fictional Data for Illustration |

| Enzyme Activity (pkat/mg protein) | 5.1 ± 0.5 | Chalcone Synthase (CHS) | Fictional Data for Illustration |

| Enzyme Activity (pkat/mg protein) | 1.8 ± 0.2 | Dihydroflavonol 4-Reductase (DFR) | Fictional Data for Illustration |

| Metabolite Concentration (mg/g DW) | 1.5 - 3.0 | (-)-Catechin | Fictional Data for Illustration |

| Metabolite Concentration (mg/g DW) | 0.5 - 1.5 | This compound | Fictional Data for Illustration |

| Gene Expression (Relative Units) | 4.2 ± 0.6 | CsPAL in young leaves | Fictional Data for Illustration |

| Gene Expression (Relative Units) | 6.8 ± 0.9 | CsCHS in young leaves | Fictional Data for Illustration |

Note: The data presented in this table is for illustrative purposes and may not represent the full range of values reported in the literature. Researchers should consult specific publications for detailed quantitative data.

Experimental Protocols

Extraction and Quantification of Catechins by HPLC

This protocol describes a general method for the extraction and quantification of this compound and other catechins from Camellia sinensis leaves.

1. Materials and Reagents:

- Fresh or lyophilized tea leaves

- 70% (v/v) aqueous methanol

- Acetonitrile (HPLC grade)

- Formic acid (HPLC grade)

- Water (HPLC grade)

- Catechin standards (this compound, etc.)

- Mortar and pestle or homogenizer

- Centrifuge

- HPLC system with a C18 column and UV detector

2. Extraction Procedure:

- Weigh 0.2 g of lyophilized tea leaf powder.

- Add 5 mL of 70% methanol and grind thoroughly.

- Sonicate the mixture for 15 minutes at room temperature.

- Centrifuge at 10,000 x g for 10 minutes.

- Collect the supernatant.

- Repeat the extraction of the pellet with another 5 mL of 70% methanol.

- Pool the supernatants and adjust the final volume to 10 mL.

- Filter the extract through a 0.22 µm syringe filter before HPLC analysis.

3. HPLC Conditions:

- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

- Mobile Phase A: Water with 0.1% formic acid

- Mobile Phase B: Acetonitrile with 0.1% formic acid

- Gradient:

- 0-5 min: 10% B

- 5-25 min: 10-30% B

- 25-30 min: 30-10% B

- 30-35 min: 10% B

- Flow Rate: 1.0 mL/min

- Detection Wavelength: 280 nm

- Injection Volume: 10 µL

4. Quantification:

- Prepare a series of standard solutions of this compound of known concentrations.

- Generate a standard curve by plotting the peak area against the concentration.

- Quantify the amount of this compound in the tea leaf extracts by comparing their peak areas to the standard curve.

Enzyme Activity Assay for Phenylalanine Ammonia-Lyase (PAL)

This protocol describes a method for measuring the activity of PAL, the first enzyme in the phenylpropanoid pathway.

1. Protein Extraction:

- Grind 1 g of fresh tea leaves in liquid nitrogen.

- Homogenize the powder in 5 mL of extraction buffer (e.g., 0.1 M sodium borate buffer, pH 8.8, containing 2 mM β-mercaptoethanol).

- Centrifuge at 15,000 x g for 20 minutes at 4°C.

- The supernatant is the crude enzyme extract. Determine the protein concentration using a standard method (e.g., Bradford assay).

2. Enzyme Assay:

- The reaction mixture (1 mL total volume) contains:

- 50 mM sodium borate buffer (pH 8.8)

- 20 mM L-phenylalanine

- Crude enzyme extract (e.g., 100 µg of protein)

- Incubate the reaction mixture at 37°C for 1 hour.

- Stop the reaction by adding 100 µL of 5 M HCl.

- Measure the absorbance of the product, cinnamic acid, at 290 nm.

- Calculate the enzyme activity based on the molar extinction coefficient of cinnamic acid.

Visualizations

Biosynthesis Pathway of this compound

Caption: .

Experimental Workflow for Catechin Analysis

Caption: A typical experimental workflow for the analysis of catechins.

Conclusion

The biosynthesis of this compound in Camellia sinensis is a testament to the intricate and highly regulated nature of plant secondary metabolism. A thorough understanding of this pathway, from the precursor molecules to the final enzymatic reactions, is crucial for the genetic improvement of tea varieties and for the biotechnological production of this valuable bioactive compound. The methodologies and data presented in this guide offer a foundation for researchers to further explore the nuances of catechin biosynthesis and to devise strategies for enhancing its production for pharmaceutical and nutraceutical applications. Future research will likely focus on the precise identification and characterization of the enzymes involved in the galloylation step and the elucidation of the regulatory networks that govern the flux through this important pathway.

Spectroscopic and Analytical Data of (-)-Catechin Gallate: A Technical Overview for Researchers

This guide provides an in-depth overview of the spectroscopic data for (-)-Catechin gallate, a significant natural polyphenol widely studied for its potential health benefits. The following sections detail its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, the experimental protocols for acquiring this data, and relevant biochemical pathways. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Spectroscopic Data

The structural elucidation and characterization of this compound are heavily reliant on modern spectroscopic techniques. NMR and MS are indispensable tools for confirming its molecular structure and purity.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound

| Atom No. | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (δ, ppm, Multiplicity, J in Hz) |

| Catechin Moiety | ||

| 2 | ~79.0 | ~5.0 (d) |

| 3 | ~67.0 | ~4.2 (m) |

| 4 | ~28.0 | ~2.6 (dd), ~2.9 (dd) |

| 4a | ~100.0 | - |

| 5 | ~157.0 | - |

| 6 | ~96.0 | ~6.0 (d, 2.3) |

| 7 | ~157.5 | - |

| 8 | ~95.5 | ~6.0 (d, 2.3) |

| 8a | ~156.5 | - |

| 1' | ~131.0 | - |

| 2' | ~115.0 | ~6.9 (d, 2.0) |

| 5' | ~116.0 | ~6.8 (d, 8.0) |

| 6' | ~120.0 | ~6.7 (dd, 8.0, 2.0) |

| Gallate Moiety | ||

| 1" | ~121.0 | - |

| 2", 6" | ~110.0 | ~7.0 (s) |

| 3", 5" | ~146.0 | - |

| 4" | ~139.0 | - |

| C=O | ~166.0 | - |

Note: These are approximate values and can vary based on the solvent and experimental conditions. The assignments are based on data from similar catechin compounds.[1]

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of this compound, confirming its identity. Electrospray ionization (ESI) is a common technique used for its analysis.

Table 2: Mass Spectrometry Data for this compound

| Ionization Mode | Precursor Ion [M-H]⁻ (m/z) | Key Fragment Ions (m/z) | Fragmentation Interpretation |

| Negative ESI | 441.08 | 289.07, 169.01, 125.02 | Cleavage of the ester bond results in the loss of the galloyl moiety (152 Da), producing the catechin anion [M-H-152]⁻ at m/z 289.07. The gallic acid anion is observed at m/z 169.01. A further fragment corresponding to the pyrogallol moiety is seen at m/z 125.02.[2] |

Experimental Protocols

Detailed methodologies are essential for the replication and verification of spectroscopic data. The following protocols are generalized from standard practices for the analysis of catechins.

A standard protocol for acquiring NMR spectra of flavonoids like this compound is as follows:

-

Sample Preparation: Approximately 1-5 mg of the purified this compound sample is dissolved in 0.5-0.7 mL of a deuterated solvent, commonly methanol-d₄ or acetone-d₆. The choice of solvent can affect the chemical shifts of hydroxyl protons.

-

Instrumentation: Spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

¹H NMR Acquisition: One-dimensional proton spectra are acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Carbon spectra are acquired using a proton-decoupled pulse sequence. A larger spectral width (around 200 ppm) is used. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer acquisition time are required.

-

2D NMR Experiments: To aid in the definitive assignment of proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often performed.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phased, and baseline corrected using appropriate NMR software. Chemical shifts are referenced to the residual solvent signal.

LC-MS is a powerful technique for the separation and identification of catechins from complex mixtures, such as tea extracts.

-

Sample Preparation: A stock solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile) and diluted to an appropriate concentration. For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary.

-

Chromatographic Separation:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient elution is commonly employed using two solvents: (A) water with a small amount of acid (e.g., 0.1% formic acid) and (B) an organic solvent like acetonitrile or methanol with the same acid modifier.

-

Gradient Program: A typical gradient might start with a low percentage of solvent B, which is gradually increased to elute the more nonpolar compounds.

-

-

Mass Spectrometry Detection:

-

Ionization: Electrospray ionization (ESI) in negative ion mode is generally preferred for catechins as it provides a strong signal for the deprotonated molecule [M-H]⁻.[3]

-

Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used.

-

Data Acquisition: Data can be acquired in full scan mode to detect all ions within a certain mass range or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for targeted quantification, which offers higher sensitivity and specificity. Tandem mass spectrometry (MS/MS) is used to generate fragmentation patterns for structural confirmation.[4]

-

Visualizations: Pathways and Workflows

Visual diagrams are provided below to illustrate a relevant metabolic pathway and a typical analytical workflow for this compound.

References

- 1. asianpubs.org [asianpubs.org]

- 2. Structural Elucidation of Novel Stable and Reactive Metabolites of Green Tea Catechins and Alkyl Gallates by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Analysis of flavonoids: tandem mass spectrometry, computational methods, and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of (-)-Catechin Gallate in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Catechin gallate (CG) and its more extensively studied analogue, (-)-epigallocatechin-3-gallate (EGCG), are polyphenolic compounds predominantly found in green tea. A growing body of preclinical evidence has highlighted their potent anti-cancer properties across a spectrum of malignancies. These catechins exert their effects through a multi-pronged mechanism of action, targeting key cellular processes involved in tumor initiation, progression, and dissemination. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound and its analogues in cancer cells, with a focus on quantitative data, detailed experimental protocols, and visualization of the intricate signaling pathways involved.

Data Presentation: Quantitative Insights into Anti-Cancer Efficacy

The cytotoxic and anti-proliferative effects of EGCG have been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a compound. Table 1 summarizes the IC50 values of EGCG in various human cancer cell lines, demonstrating its broad-spectrum activity.

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay |

| WI38VA (SV40 transformed) | Fibroblast | 10 | Not Specified | Not Specified |

| WI38 (Normal) | Fibroblast | 120 | Not Specified | Not Specified |

| H1299 | Lung Cancer | 20 | 24 | MTT |

| H1299 (Nano-EGCG) | Lung Cancer | 4.71 | 72 | MTT |

| A549 | Lung Cancer | 60.55 | Not Specified | MTT |

| A431 | Skin Cancer | 44 | Not Specified | MTT |

| MCF-7 | Breast Cancer | 37.68 | Not Specified | MTT |

| Jurkat | T-cell Leukemia | 82.8 | 24 | MTS |

| Jurkat | T-cell Leukemia | 68.8 | 48 | MTS |

| Jurkat | T-cell Leukemia | 59.7 | 72 | MTS |

| HepG2 | Liver Cancer | >100 | 48 | MTT |

| SMMC7721 | Liver Cancer | 59.6 | 48 | MTT |

| SK-hep1 | Liver Cancer | 61.3 | 48 | MTT |

Table 1: IC50 Values of (-)-Epigallocatechin-3-gallate (EGCG) in Various Human Cancer Cell Lines. This table highlights the differential sensitivity of cancer cells to EGCG, with transformed and cancerous cells generally showing significantly lower IC50 values compared to their normal counterparts.[1][2][3][4]

Core Mechanisms of Action

This compound and its analogues orchestrate their anti-cancer effects by modulating a complex network of cellular processes, primarily through:

-

Induction of Apoptosis (Programmed Cell Death)

-

Cell Cycle Arrest

-

Inhibition of Metastasis (Invasion and Migration)

-

Modulation of Key Signaling Pathways

Induction of Apoptosis

A hallmark of cancer is the evasion of apoptosis. EGCG has been shown to reinstate this crucial cell death program in cancer cells through various mechanisms.

Experimental Workflow for Apoptosis Detection

Caption: Workflow for assessing EGCG-induced apoptosis.

Key Molecular Events in EGCG-Induced Apoptosis:

-

Mitochondrial Pathway: EGCG can induce the loss of mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol.[5] This, in turn, activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to apoptotic cell death.[5]

-

Modulation of Bcl-2 Family Proteins: EGCG treatment has been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[6] This shift in the Bax/Bcl-2 ratio is a critical determinant of cell fate.

-

Death Receptor Pathway: In some cancer cell types, EGCG can sensitize cells to TRAIL-induced apoptosis by upregulating the expression of Death Receptor 5 (DR5).[7]

Cell Cycle Arrest

Uncontrolled proliferation is a fundamental characteristic of cancer cells. EGCG can halt the cell cycle at various checkpoints, thereby inhibiting tumor growth.

Experimental Workflow for Cell Cycle Analysis

Caption: Workflow for analyzing EGCG's effect on the cell cycle.

Key Molecular Targets in EGCG-Induced Cell Cycle Arrest:

-

G0/G1 Phase Arrest: EGCG frequently causes an arrest in the G0/G1 phase of the cell cycle.[8] This is often accompanied by the upregulation of cyclin-dependent kinase inhibitors (CDKIs) such as p21/WAF1 and p27/KIP1, and the downregulation of cyclins (e.g., Cyclin D1) and cyclin-dependent kinases (e.g., CDK4, CDK6).[9]

-

S Phase Arrest: In some instances, such as in SMMC7721 hepatocellular carcinoma cells, EGCG has been observed to induce an S phase arrest.[3]

Inhibition of Metastasis

The spread of cancer cells to distant organs is the primary cause of cancer-related mortality. EGCG has demonstrated significant anti-metastatic potential by inhibiting both cell invasion and migration.

Experimental Workflow for Invasion and Migration Assays

Caption: Workflows for assessing EGCG's anti-invasive and anti-migratory effects.

Molecular Mechanisms of Anti-Metastatic Action:

-

Inhibition of Matrix Metalloproteinases (MMPs): EGCG can downregulate the expression and activity of MMP-2 and MMP-9, enzymes crucial for the degradation of the extracellular matrix, a key step in cancer cell invasion.[10][11]

-

Modulation of Adhesion Molecules: EGCG can interfere with the function of integrins, such as β1 integrin, which are critical for cell-matrix adhesion and signaling that promotes migration.[11]

Modulation of Key Signaling Pathways

The anti-cancer effects of this compound are underpinned by its ability to modulate multiple intracellular signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature of many cancers.

Caption: EGCG inhibits the pro-survival PI3K/Akt/mTOR pathway.

EGCG has been shown to inhibit the phosphorylation and activation of Akt, a key downstream effector of PI3K.[12][13] This inhibition can lead to decreased cell proliferation and increased apoptosis.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the Extracellular signal-Regulated Kinase (ERK), is another critical signaling cascade that regulates cell proliferation, differentiation, and survival.

Caption: EGCG can suppress the proliferative MAPK/ERK signaling cascade.

In many cancer types, EGCG inhibits the activation of the Ras/Raf/MEK/ERK pathway, contributing to its anti-proliferative effects.[9]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation, immunity, and cell survival. Its constitutive activation is linked to cancer development and progression.

Caption: EGCG blocks the pro-inflammatory and anti-apoptotic NF-κB pathway.

EGCG can inhibit the activation of NF-κB by preventing the degradation of its inhibitor, IκBα.[14] This leads to the downregulation of NF-κB target genes involved in inflammation, cell survival, and angiogenesis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., A549, HCT116) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[15][16]

-

Treatment: Treat the cells with various concentrations of EGCG (e.g., 0-500 µM) and a vehicle control (e.g., 0.3% DMSO) for 48-72 hours.[15][16]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[15][17]

-

Formazan Solubilization: Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[15][17]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the IC50 value from the dose-response curve.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

-

Cell Treatment: Treat cancer cells with the desired concentration of EGCG for the specified time (e.g., 72 hours).[12]

-

Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and centrifuge.[12]

-

Staining: Resuspend the cell pellet in binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.[17]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.[12]

Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Treat cancer cells with EGCG for the desired duration (e.g., 48 hours).[3]

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.[3]

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing RNase A and Propidium Iodide (PI).[3]

-

Flow Cytometry: Analyze the DNA content of the stained nuclei using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[3]

Western Blot Analysis

-

Protein Extraction: Lyse EGCG-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.[18]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[12]

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against the proteins of interest overnight at 4°C. Follow this with incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Matrigel Invasion Assay

-

Chamber Preparation: Coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel.[10]

-

Cell Seeding: Seed serum-starved cancer cells in the upper chamber in serum-free medium containing EGCG.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., FBS) to the lower chamber.

-

Incubation: Incubate for a sufficient time to allow for invasion (e.g., 24 hours).

-

Cell Removal and Staining: Remove non-invading cells from the top of the membrane with a cotton swab. Fix and stain the invaded cells on the bottom of the membrane.

-

Quantification: Count the number of invaded cells in several microscopic fields.

Wound Healing (Scratch) Assay

-

Cell Monolayer: Grow cancer cells to a confluent monolayer in a culture plate.

-

Scratch Creation: Create a uniform "scratch" or "wound" in the monolayer using a sterile pipette tip.[16]

-

Treatment and Imaging: Wash the cells to remove debris and add fresh medium with or without EGCG. Capture images of the wound at time 0 and at subsequent time points (e.g., 24, 48 hours).[16]

-

Analysis: Measure the width or area of the wound at each time point to quantify the rate of cell migration and wound closure.[16]

Conclusion

This compound and its analogues, particularly EGCG, are pleiotropic anti-cancer agents that target multiple facets of cancer cell biology. Their ability to induce apoptosis, arrest the cell cycle, inhibit metastasis, and modulate critical signaling pathways underscores their potential as chemopreventive and therapeutic agents. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate and harness the anti-cancer properties of these promising natural compounds. Further research, including well-designed clinical trials, is warranted to translate these preclinical findings into effective cancer therapies.

References

- 1. Green tea epigallocatechin gallate shows a pronounced growth inhibitory effect on cancerous cells but not on their normal counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Inhibitory Effect of Epigallocatechin Gallate on the Viability of T Lymphoblastic Leukemia Cells is Associated with Increase of Caspase-3 Level and Fas Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Anticancer effects of epigallocatechin-3-gallate nanoemulsion on lung cancer cells through the activation of AMP-activated protein kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Apoptotic effect of Epigallocatechin-3-gallate on the human gastric cancer cell line MKN45 via activation of the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. Epigallocatechin-3-Gallate Induces Apoptosis as a TRAIL Sensitizer via Activation of Caspase 8 and Death Receptor 5 in Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Green tea constituent epigallocatechin-3-gallate and induction of apoptosis and cell cycle arrest in human carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. article.imrpress.com [article.imrpress.com]

- 10. Epigallocatechin-3-gallate inhibits migration and invasion of human renal carcinoma cells by downregulating matrix metalloproteinase-2 and matrix metalloproteinase-9 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. (-)-Epigallocatechin-3-gallate inhibits invasion and migration of salivary gland adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. europeanreview.org [europeanreview.org]

- 13. Epigallocatechin-3-Gallate (EGCG) Suppresses Pancreatic Cancer Cell Growth, Invasion, and Migration partly through the Inhibition of Akt Pathway and Epithelial–Mesenchymal Transition: Enhanced Efficacy When Combined with Gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Epigallocatechin gallate triggers apoptosis by suppressing de novo lipogenesis in colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. e-century.us [e-century.us]

- 17. EGCG’s anticancer potential unveiled: triggering apoptosis in lung cancer cell lines through in vitro investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

Antioxidant activity mechanism of (-)-Catechin gallate

An In-depth Technical Guide to the Antioxidant Activity Mechanism of (-)-Catechin Gallate

Executive Summary: this compound (CG), a prominent flavan-3-ol found in tea and other botanicals, exhibits potent antioxidant activity through a multi-faceted mechanism. This document elucidates the core mechanisms, including direct radical scavenging, metal ion chelation, and the modulation of endogenous antioxidant pathways, primarily the Nrf2-ARE signaling cascade. Quantitative data from various antioxidant assays are presented for comparison, and detailed experimental protocols are provided for researchers. Visual diagrams of key pathways and workflows are included to facilitate a deeper understanding of the molecular interactions and processes involved.

Introduction to this compound

This compound (CG) is a member of the catechin family, a class of polyphenolic compounds known for their significant health benefits, largely attributed to their antioxidant properties. The unique chemical structure of CG, featuring multiple phenolic hydroxyl groups and a galloyl moiety, underpins its capacity to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS). This guide provides a detailed examination of the chemical and biological mechanisms through which CG exerts its antioxidant effects, offering valuable insights for researchers in pharmacology, food science, and drug development.

Core Antioxidant Mechanisms

The antioxidant efficacy of CG is derived from its ability to act through both direct and indirect mechanisms.

Direct Free Radical Scavenging

The primary antioxidant mechanism of CG is its ability to directly scavenge free radicals. This process involves the donation of a hydrogen atom from one of its phenolic hydroxyl (-OH) groups to a highly reactive radical, thereby neutralizing it and terminating the radical chain reaction. The key structural features contributing to this activity are:

-

The Galloyl Moiety: The gallate group attached at the 3-position of the C-ring significantly enhances radical scavenging ability.

-

The B-Ring Structure: The ortho-dihydroxyl (catechol) group on the B-ring is a critical site for antioxidant reactions and radical stabilization.

The resulting CG radical is relatively stable due to the delocalization of the unpaired electron across its aromatic system, preventing it from initiating new radical reactions.

Caption: Direct radical scavenging mechanism of this compound.

Metal Ion Chelation

Transition metals, such as iron (Fe²⁺) and copper (Cu²⁺), can catalyze the formation of highly damaging ROS, like the hydroxyl radical (•OH), via Fenton-like reactions. CG can chelate these metal ions, forming stable complexes that prevent them from participating in redox cycling. The primary chelation sites on the CG molecule are the catechol group on the B-ring and the galloyl group. By sequestering these pro-oxidant metal ions, CG effectively inhibits the generation of ROS at their source.

Caption: Metal ion chelation by this compound.

Modulation of Endogenous Antioxidant Systems

Beyond its direct actions, CG exerts indirect antioxidant effects by upregulating the body's own defense mechanisms.

The Nrf2-ARE Signaling Pathway

A critical mechanism for cellular protection against oxidative stress is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is bound in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). CG can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate into the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, triggering the transcription and synthesis of a suite of protective proteins, including:

-

Phase II Detoxification Enzymes: NAD(P)H:quinone oxidoreductase 1 (NQO1).

-

Antioxidant Enzymes: Heme oxygenase-1 (HO-1), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).

This activation of the Nrf2 pathway fortifies cells against oxidative damage, representing a significant indirect antioxidant mechanism of CG.

Caption: Activation of the Nrf2-ARE pathway by this compound.

Quantitative Assessment of Antioxidant Activity

The antioxidant capacity of this compound has been quantified using various standard assays. The table below summarizes comparative data, highlighting the potent activity of gallated catechins.

| Catechin Derivative | DPPH Scavenging Rate (%) at 400 µM | ABTS Scavenging Rate (%) at 400 µM | Relative FRAP Activity (%) vs. EGCG at 400 µM |

| (-)-Epigallocatechin gallate (EGCG) | 77.2 | 90.2 | 100.0 |

| (-)-Epicatechin gallate (ECG) | ~68 (interpolated) | ~80 (interpolated) | ~85 (interpolated) |

| (+)-Catechin gallate (CG) | ~60 (interpolated) | ~70 (interpolated) | ~75 (interpolated) |

| (-)-Epigallocatechin (EGC) | ~55 (interpolated) | ~65 (interpolated) | ~60 (interpolated) |

| (-)-Epicatechin (EC) | ~35 (interpolated) | ~42 (interpolated) | ~30 (interpolated) |

| (+)-Catechin (C) | 32.3 | 38.2 | ~25 (interpolated) |

Data for ECG, CG, EGC, EC, and C are interpolated from graphical representations in the source and provided for comparative context. The trend consistently shows that catechins with a galloyl group (EGCG, ECG, CG) possess superior antioxidant activity.

Experimental Protocols

The following are generalized protocols for common assays used to determine antioxidant capacity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. The reduction of the purple DPPH radical to a yellow-colored non-radical form is monitored spectrophotometrically.

-

Reagents:

-

DPPH stock solution (e.g., 0.1 mM in methanol).

-

Methanol or Ethanol.

-

Test compound (CG) and standard (e.g., Trolox, Ascorbic Acid) at various concentrations.

-

-

Procedure:

-

Prepare a fresh working solution of DPPH in methanol.

-

In a 96-well plate, add a specific volume of the test sample or standard to each well (e.g., 100 µL).

-

Add the DPPH working solution to each well (e.g., 100 µL).

-

Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measure the absorbance at approximately 517 nm using a microplate reader.

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

-

Principle: This assay involves the generation of the ABTS radical cation (ABTS•⁺), which is blue-green. In the presence of an antioxidant, the radical is reduced, and the solution's color fades. The change in absorbance is proportional to the antioxidant concentration.

-

Reagents:

-

ABTS stock solution (e.g., 7 mM).

-

Potassium persulfate (e.g., 2.45 mM) or other suitable oxidant.

-

Buffer (e.g., PBS).

-

Test compound (CG) and standard.

-

-

Procedure:

-

Prepare the ABTS•⁺ radical solution by mixing ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

-

Dilute the ABTS•⁺ solution with a buffer to an absorbance of ~0.70 at 734 nm.

-

In a 96-well plate, add a small volume of the test sample or standard (e.g., 10 µL).

-

Add the diluted ABTS•⁺ solution to each well (e.g., 200 µL).

-

Incubate at room temperature for a short period (e.g., 6 minutes).

-

Measure the absorbance at approximately 734 nm.

-

Calculate the percentage of inhibition similarly to the DPPH assay.

-

FRAP (Ferric Reducing Antioxidant Power) Assay

-

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium. The increase in absorbance is proportional to the antioxidant's reducing power.

-

Reagents:

-

Acetate buffer (300 mM, pH 3.6).

-

TPTZ solution (10 mM in 40 mM HCl).

-

Ferric chloride (FeCl₃) solution (20 mM).

-

Ferrous sulfate (FeSO₄) for standard curve.

-

-

Procedure:

-

Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

-

Warm the FRAP reagent to 37°C.

-

In a 96-well plate, add a small volume of the sample or standard (e.g., 10 µL).

-

Add the FRAP reagent to each well (e.g., 220 µL).

-

Incubate at 37°C for a defined period (e.g., 15-30 minutes).

-

Measure the absorbance at approximately 593 nm.

-

The antioxidant capacity is determined by comparing the change in absorbance of the sample to a standard curve prepared with FeSO₄.

-

ORAC (Oxygen Radical Absorbance Capacity) Assay

-

Principle: This assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by a peroxyl radical generator, such as AAPH. The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).

-

Reagents:

-

Fluorescein probe solution.

-

AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) radical initiator solution.

-

Phosphate buffer (pH 7.4).

-

Trolox (a water-soluble vitamin E analog) as the standard.

-

-

Procedure:

-

In a black 96-well plate, add the fluorescein solution to each well (e.g., 150 µL).

-

Add the test sample or Trolox standard to the appropriate wells (e.g., 25 µL).

-

Incubate the plate at 37°C for a pre-incubation period (e.g., 15-30 minutes).

-

Initiate the reaction by adding the AAPH solution to all wells (e.g., 25 µL).

-

Immediately begin monitoring the fluorescence decay kinetically (e.g., every 90 seconds for up to 2 hours) with an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

-

Calculate the Net Area Under the Curve (AUC) for each sample and compare it to the Trolox standard curve to determine the ORAC value in Trolox Equivalents (TE).

-

The Metabolic Fate and Biological Role of (-)-Catechin Gallate and its Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: This technical guide delves into the multifaceted role of (-)-Catechin gallate and its closely related, extensively studied isomers, primarily (-)-Epigallocatechin-3-gallate (EGCG) and (-)-Epicatechin gallate (ECG), as metabolites. While the term "this compound" is specific, the vast body of scientific literature focuses on these isomers, which are the most abundant and biologically active galloylated catechins found in sources like green tea. This paper will therefore focus on the metabolic journey and functional implications of these prominent galloylated catechins, providing a comprehensive overview of their absorption, distribution, metabolism, excretion (ADME), and their profound impact on cellular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, nutrition, and drug development.

Absorption, Distribution, Metabolism, and Excretion (ADME) of Galloylated Catechins

The bioavailability of galloylated catechins following oral ingestion is generally low.[1][2] Several factors contribute to this, including their susceptibility to degradation in the gastrointestinal tract, extensive first-pass metabolism in the intestine and liver, and rapid elimination from the body.[3][4]

Absorption: Upon ingestion, a small fraction of galloylated catechins is absorbed in the small intestine.[5] The majority of these compounds, however, transit to the large intestine where they are subjected to microbial metabolism.[5][6]

Distribution: Once absorbed, galloylated catechins and their metabolites are distributed to various tissues. Studies in rats have shown that after oral administration of EGCG, the highest concentrations are found in the small intestinal mucosa, followed by the colon mucosa and liver.[7]

Metabolism: Galloylated catechins undergo extensive biotransformation through several key pathways:

-

Phase II Metabolism: In the intestinal wall and liver, these catechins are conjugated with glucuronic acid, sulfate, and methyl groups.[3] This enzymatic modification increases their water solubility and facilitates their excretion.

-

Gut Microbiota Metabolism: The intestinal microbiota plays a crucial role in the breakdown of galloylated catechins.[5][6] These microorganisms hydrolyze the gallate ester bond and perform ring-fission, leading to the formation of smaller phenolic acids and other metabolites.[6] These microbially-derived metabolites are more readily absorbed into the systemic circulation and may contribute significantly to the overall biological activity of the parent compounds.[5]

Excretion: The parent compounds and their metabolites are primarily excreted in the urine and feces.[1]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for major galloylated catechins from human and animal studies. It is important to note the considerable interindividual variability in these parameters.[8]

Table 1: Pharmacokinetic Parameters of Galloylated Catechins in Humans

| Catechin | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Reference |

| EGCG | 20 mg tea solids/kg | 77.9 ± 22.2 | 1.3 - 1.6 | 508.2 ± 227 | 3.4 ± 0.3 | [8] |

| EGCG | 1.5 g decaffeinated green tea | 119 | 1.5 - 2.5 | - | ~5 | [4] |

| ECG | - | - | - | - | - | |

| EGC | 20 mg tea solids/kg | 223.4 ± 35.2 | 1.3 - 1.6 | 945.4 ± 438.4 | 1.7 ± 0.4 | [8] |

| EC | 20 mg tea solids/kg | 124.03 ± 7.86 | 1.3 - 1.6 | 529.5 ± 244.4 | 2.0 ± 0.4 | [8] |

Data presented as mean ± SD where available.

Table 2: Pharmacokinetic Parameters of Galloylated Catechins in Rats

| Catechin | Dose | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Absolute Bioavailability (%) | Reference |

| EGCG | 5000 mg/kg (oral) | 15-112 | 2 | - | 0.14 | [1] |

| ECG | 5000 mg/kg (oral) | 15-112 | 2 | - | 0.06 | [1] |

| EC | 5000 mg/kg (oral) | 15-112 | 2 | - | 0.39 | [1] |

Experimental Protocols

This section details common methodologies used in the study of galloylated catechins.

3.1. Quantification of Catechins in Biological Samples via HPLC

A prevalent method for the analysis of catechins and their metabolites in plasma, urine, and tissue samples is High-Performance Liquid Chromatography (HPLC) coupled with electrochemical or UV detection.[8][9]

-

Sample Preparation:

-

Biological samples (e.g., plasma, urine) are often pre-treated to remove proteins and other interfering substances. This may involve protein precipitation with acetonitrile or solid-phase extraction.

-

For the analysis of conjugated metabolites, samples are typically incubated with enzymes like β-glucuronidase and sulfatase to hydrolyze the conjugates and release the free catechins.[8]

-

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is commonly used.[9]

-

Mobile Phase: A gradient elution is typically employed, often consisting of an aqueous phase (e.g., water with a small percentage of acetic acid or formic acid to improve peak shape) and an organic phase (e.g., acetonitrile, methanol).[9]

-

Detection: UV detection is frequently set at 280 nm, a wavelength at which catechins exhibit strong absorbance.[9] Electrochemical detection offers higher sensitivity for certain catechins.[8]

-

3.2. In Vitro Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is often used as a measure of cell viability.

-

Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of the test compound (e.g., EGCG) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Incubation: After the treatment period, the medium is removed, and MTT solution is added to each well. The plate is then incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

3.3. In Vitro Gut Microbiota Fermentation Model

This model is used to study the metabolism of catechins by intestinal bacteria.[6]

-

Fecal Slurry Preparation: Fresh fecal samples are collected from healthy donors and homogenized in an anaerobic buffer.

-

Incubation: The catechin of interest is added to the fecal slurry and incubated under strict anaerobic conditions at 37°C.

-

Sampling: Aliquots are collected at different time points (e.g., 0, 4, 8, 12, 24 hours).

-

Analysis: The samples are analyzed by HPLC or LC-MS to identify and quantify the parent catechin and its metabolites.

Signaling Pathways and Visualizations

Galloylated catechins exert their biological effects by modulating a multitude of cellular signaling pathways involved in cell proliferation, apoptosis, inflammation, and angiogenesis.[10][11][12]

4.1. Key Signaling Pathways Modulated by Galloylated Catechins

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: EGCG has been shown to inhibit the MAPK pathway, which is crucial for cell proliferation and survival.[12]

-

PI3K/Akt Pathway: This pathway is a key regulator of cell growth, proliferation, and survival. EGCG can inhibit the PI3K/Akt signaling cascade.[13]

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: NF-κB is a transcription factor that plays a central role in inflammation and cancer. EGCG has been demonstrated to suppress NF-κB activation.[14]

-

Wnt/β-catenin Pathway: This pathway is involved in cell fate determination, proliferation, and migration. EGCG can inhibit Wnt signaling by promoting the degradation of β-catenin.[11]

4.2. Visualizations

Below are diagrams created using the DOT language to visualize key pathways and workflows.

References

- 1. Oral absorption and bioavailability of tea catechins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bioavailability of Tea Catechins and Its Improvement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism of Green Tea Catechins: An Overview: Ingenta Connect [ingentaconnect.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Interactions of tea catechins with intestinal microbiota and their implication for human health - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Absorption and Distribution of Tea Catechin, (-)-Epigallocatechin-3-Gallate, in the Rat [jstage.jst.go.jp]

- 8. Pharmacokinetics of tea catechins after ingestion of green tea and (-)-epigallocatechin-3-gallate by humans: formation of different metabolites and individual variability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. Targeting multiple signaling pathways by green tea polyphenol (-)-epigallocatechin-3-gallate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of Tea Catechins on Cancer Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. mdpi.com [mdpi.com]

- 14. Preclinical Pharmacological Activities of Epigallocatechin-3-gallate in Signaling Pathways: An Update on Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol for HPLC Quantification of (-)-Catechin Gallate

This document provides a comprehensive guide for the quantification of (-)-Catechin gallate using High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and professionals in the field of drug development and natural product analysis.

Introduction

This compound is a prominent catechin found in various natural sources, most notably in green tea. As a potent antioxidant, it is of significant interest for its potential health benefits. Accurate and reliable quantification of this compound is crucial for quality control of raw materials, standardization of extracts, and pharmacokinetic studies. This application note details a robust HPLC method for its determination.

Experimental Protocol

This protocol outlines the necessary reagents, equipment, and procedures for the successful quantification of this compound.

Materials and Reagents

-